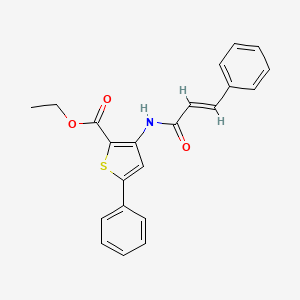

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3S/c1-2-26-22(25)21-18(15-19(27-21)17-11-7-4-8-12-17)23-20(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHIUYKDSUFNSW-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate typically involves the condensation of ethyl 3-amino-5-phenylthiophene-2-carboxylate with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, this compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A precursor in the synthesis of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate.

Cinnamoyl chloride: Another precursor used in the synthesis.

Thiophene derivatives: Compounds with similar structural features and applications.

Uniqueness

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate is unique due to its combination of a thiophene ring with cinnamamido and phenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research fields.

Biological Activity

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

The synthesis of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate typically involves the condensation of ethyl 3-amino-5-phenylthiophene-2-carboxylate with cinnamoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent, such as dichloromethane, and monitored via thin-layer chromatography (TLC) until completion. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate has been investigated for its antimicrobial activity . Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to effective antimicrobial action against various pathogens. For example, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging methods. The results indicate that ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate exhibits significant scavenging activity, particularly at higher concentrations (100 µM). This suggests its potential role in protecting cells from oxidative stress .

The mechanisms underlying the biological activities of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate are multi-faceted:

- Antimicrobial Action : The compound likely interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Mechanism : It may neutralize free radicals through electron donation, thereby reducing oxidative damage.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways related to cell proliferation and survival .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships. The compound's ability to induce apoptosis was confirmed through annexin V staining assays .

Comparative Analysis

A comparative study analyzed the antioxidant activity among various derivatives of cinnamic acid. Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate exhibited superior activity compared to other tested compounds, particularly those lacking the amide functional group at the third position on the thiophene ring .

Table 1: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene core followed by functionalization. A common approach includes:

- Step 1 : Condensation of ethyl acetoacetate with elemental sulfur and substituted anilines under reflux in ethanol to form the thiophene backbone .

- Step 2 : Introduction of the cinnamamido group via nucleophilic acyl substitution, using catalysts like triethylamine (TEA) in dimethylformamide (DMF) .

- Optimization : Yields are maximized by controlling reaction time (5–6 hours for Knoevenagel condensations), solvent polarity, and purification via recrystallization (e.g., ethanol or 1,4-dioxane) .

Q. What analytical techniques are essential for confirming the structural integrity of Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR confirms vinyl protons (δ 6.3–7.8 ppm) in the cinnamamido group, while ¹³C NMR identifies the ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy : IR detects amide C=O stretches (~1680 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

- X-ray Crystallography : For crystalline samples, SHELX software refines atomic coordinates and bond angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data for this compound’s reactivity?

Discrepancies often arise from solvent effects or transition-state inaccuracies. Methodological strategies include:

- Iterative Refinement : Adjust computational parameters (e.g., solvent models in DFT) to match observed reaction outcomes .

- Cross-Validation : Compare multiple spectroscopic datasets (e.g., NMR coupling constants vs. computed dihedral angles) to validate electronic structures .

- In Silico Screening : Use docking simulations to predict interactions with biological targets, then correlate with in vitro assays .

Q. What strategies mitigate instability of intermediates during the synthesis of derivatives?

Intermediate instability (e.g., hydrolysis of the cinnamamido group) can be addressed by:

- Low-Temperature Reactions : Conducting acylations at 0–5°C to suppress side reactions .

- Inert Atmospheres : Using nitrogen or argon to prevent oxidation of sensitive intermediates .

- Protecting Groups : Temporarily masking reactive sites (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require systematic modifications and bioassays:

- Derivative Synthesis : Introduce substituents at the 3-cinnamamido or 5-phenyl positions (e.g., electron-withdrawing groups like -NO₂ or -CF₃) .

- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7 or HepG2) using MTT assays to quantify anti-proliferative effects .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ) with bioactivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography paired with SHELXL refinement provides atomic-level clarity:

- Twinning Analysis : SHELXD detects and models twinned crystals, common in thiophene derivatives due to planar structures .

- Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., N-H···O=C) that influence conformation .

- Thermal Ellipsoids : Assess positional flexibility of the cinnamamido side chain to guide force field adjustments in MD simulations .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be reconciled during structural elucidation?

Contradictions often arise from sample purity or instrumentation artifacts. Best practices include:

- Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for IR) .

- Supplementary Techniques : Use HSQC or COSY NMR to resolve overlapping signals, or Raman spectroscopy to confirm vibrational modes .

- Computational Validation : Compare experimental IR peaks with DFT-calculated spectra to identify misassignments .

Methodological Tables

| Synthetic Step | Key Conditions | Yield Optimization | Reference |

|---|---|---|---|

| Thiophene Core Formation | Reflux in ethanol, 5 hours | Use excess elemental sulfur (1.2 eq.) | |

| Cinnamamido Substitution | DMF, TEA catalyst, 0–5°C | Slow addition of acyl chloride | |

| Purification | Recrystallization (ethanol/1,4-dioxane) | Gradient cooling (60°C → 4°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.